molecular formula C8H7ClFNO3S B1290312 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride CAS No. 349-71-3

4-Acetamido-3-fluorobenzene-1-sulfonyl chloride

Cat. No. B1290312
CAS RN: 349-71-3
M. Wt: 251.66 g/mol
InChI Key: CTELCYFLRNFINY-UHFFFAOYSA-N
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Description

The compound "4-Acetamido-3-fluorobenzene-1-sulfonyl chloride" is a chemical intermediate that plays a significant role in the synthesis of various compounds. It is related to the compounds studied in the provided papers, such as 3'-Amino-4-acetamido-benzenesulfonanilide, which is a dye intermediate , and 5-(4-Fluorophenylsulfonyloxy)-2-acetamino-nitrobenzene, an intermediate of Luxabendazole, an anthelmintic . These studies highlight the importance of such intermediates in the development of dyes and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from simple precursors. For instance, the synthesis of 3'-Amino-4-acetamido-benzenesulfonanilide requires the sulfoamidation of 4-acetamidobenzenesulfonyl chloride with m-phenylenediamine under specific conditions to achieve a high yield of 84.2% . Similarly, the synthesis of 5-(4-Fluorophenylsulfonyloxy)-2-acetamino-nitrobenzene starts from 4-aminophenol and involves acetylation, nitration, and condensation steps, resulting in a total yield of 65% . These processes are carefully optimized to enhance yields and ensure the purity of the final product.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various analytical techniques. Infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), and high-resolution mass spectrometry (HRMS) are employed to verify the structure and purity of the intermediates . These techniques provide detailed information about the functional groups and the molecular framework of the compounds.

Chemical Reactions Analysis

The chemical reactivity of such intermediates is influenced by their functional groups. For example, the electrochemical reduction of p-acetamidobenzene sulphonyl chloride, a related compound, shows that the acetamido and sulphonyl chloride groups are prone to hydrolysis under certain conditions, such as high temperature and low pH . The reduction process can lead to the formation of sulphinic acid, indicating the susceptibility of the sulfonyl group to undergo reductive transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these intermediates are crucial for their handling and application in synthesis. The studies suggest that temperature, pH, and the choice of supporting electrolytes can significantly affect the reactivity and stability of the compounds . For instance, maintaining the temperature above 303 K and the pH below 7.0 enhances the hydrolysis of p-acetamidobenzene sulphonyl chloride during electrochemical reduction . These properties must be carefully considered to optimize the conditions for the desired chemical reactions.

Safety And Hazards

This compound is classified as dangerous with the signal word "Danger" . It can cause severe skin burns and eye damage (Hazard Statement H314). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-acetamido-3-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO3S/c1-5(12)11-8-3-2-6(4-7(8)10)15(9,13)14/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTELCYFLRNFINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627876
Record name 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamido-3-fluorobenzene-1-sulfonyl chloride

CAS RN

349-71-3
Record name 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetamido-3-fluorobenzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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